molecular formula C14H21NO2 B2898881 (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone CAS No. 2319804-63-0

(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone

货号 B2898881
CAS 编号: 2319804-63-0
分子量: 235.327
InChI 键: ZFNGUNQGMXGTLJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of a range of neurological and psychiatric disorders.

作用机制

(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone inhibits GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of a range of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This has potential implications for the treatment of a range of neurological and psychiatric disorders. In addition, (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone has been shown to have anticonvulsant, anxiolytic, and antidepressant effects, as well as improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

实验室实验的优点和局限性

One advantage of using (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone in lab experiments is its potent inhibitory activity against GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of using (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone is that it is not selective for GABA transaminase, and can also inhibit other enzymes in the brain. This can make it difficult to determine the specific effects of GABAergic neurotransmission on behavior and physiology.

未来方向

There are several potential future directions for research on (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone. One area of interest is the development of more selective inhibitors of GABA transaminase, which could help to better understand the specific effects of GABAergic neurotransmission on behavior and physiology. Another area of interest is the potential therapeutic applications of (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone in the treatment of neurological and psychiatric disorders, such as epilepsy, anxiety, depression, and Alzheimer's disease. Finally, there is potential for the development of new drugs based on the structure of (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone, which could have even greater efficacy and selectivity for GABA transaminase.

合成方法

(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone can be synthesized using a variety of methods, including the reaction of 4-cyclobutylidenepiperidine with 2-oxo-tetrahydrofuran-3-carboxylic acid methyl ester. Another method involves the reaction of 4-cyclobutylidenepiperidine with 2,3-epoxypropyl methanesulfonate, followed by the addition of lithium diisopropylamide and 2-oxo-tetrahydrofuran-3-carboxylic acid methyl ester.

科学研究应用

(4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anticonvulsant effects in animal models of epilepsy, as well as anxiolytic and antidepressant effects. In addition, (4-Cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.

属性

IUPAC Name

(4-cyclobutylidenepiperidin-1-yl)-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c16-14(13-5-2-10-17-13)15-8-6-12(7-9-15)11-3-1-4-11/h13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNGUNQGMXGTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(=C3CCC3)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclobutylidene-1-(oxolane-2-carbonyl)piperidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。